

3-Iodo hexane CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodo hexane**

Cat. No.: **B1593382**

[Get Quote](#)

An In-depth Technical Guide to **3-Iodo hexane**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Iodo hexane**, a versatile haloalkane intermediate with significant applications in organic synthesis and medicinal chemistry. It covers its chemical and physical properties, synthesis methodologies, key reactions, and relevance in the development of novel therapeutics.

Core Chemical and Physical Properties

3-Iodo hexane is a secondary iodoalkane characterized by its six-carbon chain with an iodine atom at the third position. Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	31294-91-4	
Molecular Formula	C ₆ H ₁₃ I	
Molecular Weight	212.07 g/mol	
Appearance	Colorless liquid (typical)	
Boiling Point	81-82 °C @ 49 Torr	[1]
Density	~1.420 g/cm ³	[1]
Refractive Index	~1.490	[1]
Solubility	Soluble in non-polar organic solvents; poorly soluble in water. [2]	

Synthesis of 3-Iodohexane

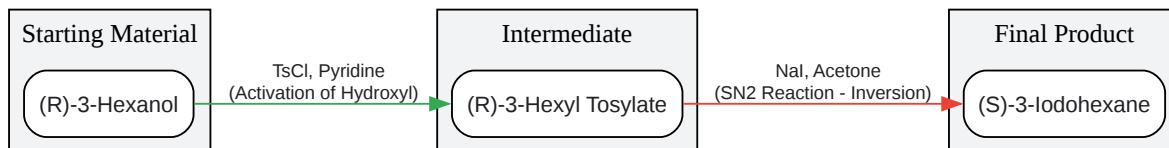
The synthesis of **3-Iodohexane**, including its chiral forms, can be accomplished through several synthetic routes. A common and effective method involves the nucleophilic substitution of a 3-hexanol derivative.

Synthesis of (S)-3-Iodohexane from (R)-3-Hexanol

A well-established method for synthesizing optically active **(S)-3-Iodohexane** is from the corresponding chiral alcohol, (R)-3-hexanol, via a two-step process that ensures inversion of stereochemistry. This is a classic example of an S_N2 reaction pathway.

Experimental Protocol:

Step 1: Conversion of (R)-3-Hexanol to a Sulfonate Ester (e.g., Tosylate)


- Dissolve (R)-3-hexanol in a suitable aprotic solvent such as pyridine or dichloromethane at 0 °C.
- Slowly add p-toluenesulfonyl chloride (TsCl) in a 1:1.1 molar ratio of alcohol to TsCl.

- Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitored by TLC).
- Quench the reaction with cold water and extract the product with diethyl ether.
- Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-hexyl tosylate.

Step 2: Nucleophilic Substitution with Iodide

- Dissolve the crude (R)-3-hexyl tosylate in a polar aprotic solvent like acetone or DMF.
- Add sodium iodide (NaI) in excess (typically 1.5-3 equivalents).
- Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Partition the residue between water and diethyl ether.
- Separate the organic layer, wash with sodium thiosulfate solution (to remove excess iodine) and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
- Purify the resulting **(S)-3-Iodohexane** by vacuum distillation.

This procedure leverages the excellent leaving group ability of the tosylate and the nucleophilicity of the iodide ion to facilitate an S_N2 reaction, resulting in the desired product with inverted stereochemistry.[\[3\]](#)[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Synthesis pathway for **(S)-3-Iodoxyhexane** from **(R)-3-Hexanol**.

Chemical Reactivity and Applications in Drug Development

The utility of **3-Iodoxyhexane** in organic synthesis stems from the reactivity of the carbon-iodine bond. The iodide ion is an excellent leaving group, making **3-Iodoxyhexane** a proficient substrate for nucleophilic substitution reactions and a precursor for organometallic reagents.

Nucleophilic Substitution Reactions

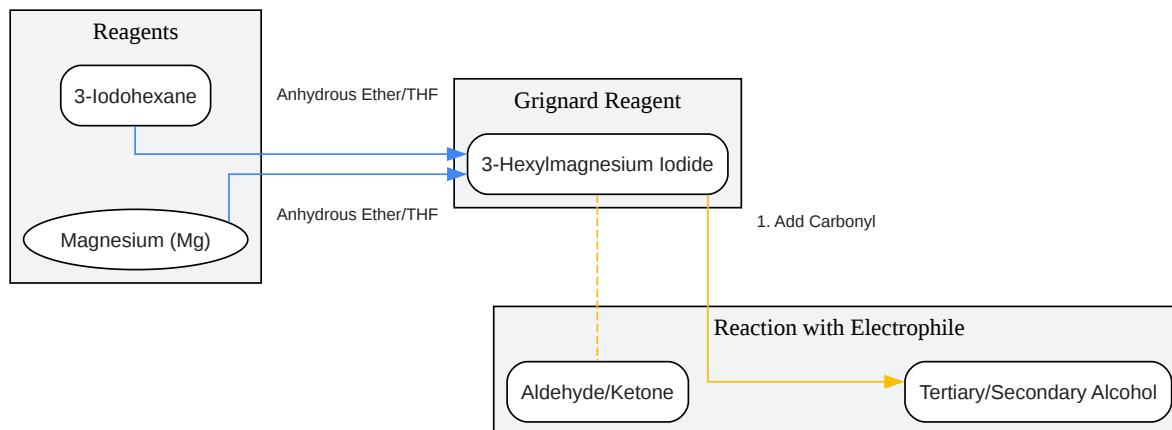
3-Iodoxyhexane readily undergoes S_N2 reactions with a variety of nucleophiles. For instance, reaction with sodium cyanide introduces a nitrile group, extending the carbon chain and providing a versatile functional group for further transformations.^[6]

General Experimental Protocol for N-Alkylation:

Iodoalkanes are frequently used to alkylate amines, a common reaction in the synthesis of pharmaceutical compounds.^[7]

- To a dry round-bottom flask under an inert atmosphere (N_2 or Ar), add the primary or secondary amine (1.0 eq) and a suitable solvent (e.g., acetonitrile, DMF).
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K_2CO_3) (1.5-2.0 eq).
- Add **3-Iodoxyhexane** (1.1 eq) dropwise to the mixture.

- Stir the reaction at room temperature or with gentle heating until the starting amine is consumed.
- Work up the reaction by quenching with water and extracting with an organic solvent.
- Purify the product via column chromatography or distillation.


The introduction of the hexyl group can modulate physicochemical properties such as lipophilicity, which can in turn influence a drug candidate's membrane permeability and pharmacokinetic profile.^[7]

Grignard Reagent Formation

3-Iodohexane can be used to prepare the corresponding Grignard reagent, 3-hexylmagnesium iodide. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Experimental Protocol for Grignard Reagent Formation:

- Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).
- Place magnesium turnings in a flask with a crystal of iodine (as an activator).
- Add anhydrous diethyl ether or THF as the solvent.
- Slowly add a solution of **3-Iodohexane** in the same anhydrous solvent to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent.
- The resulting solution of 3-hexylmagnesium iodide can then be used in subsequent reactions.

[Click to download full resolution via product page](#)

Formation of a Grignard reagent from **3-Iodohexane** and its subsequent reaction.

Conclusion

3-Iodohexane is a valuable and reactive intermediate for chemical synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a practical building block for constructing more complex molecular architectures. For professionals in drug development, the ability to use **3-Iodohexane** to introduce alkyl chains provides a strategic tool for modulating the pharmacological properties of lead compounds to enhance their efficacy and metabolic stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. brainly.com [brainly.com]
- 4. chegg.com [chegg.com]
- 5. Solved Design a synthesis of (S)-3-iodohexane from | Chegg.com [chegg.com]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Iodo hexane CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593382#3-iodohexane-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com